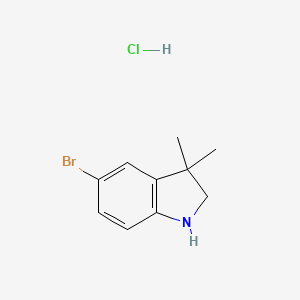
5-Brom-3,3-dimethylindolin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,3-dimethylindoline hydrochloride is a chemical compound that is part of a broader class of organic compounds known as indolines, which are characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing pyrrolidine ring. The presence of a bromine atom and methyl groups in the structure of this compound suggests potential reactivity and utility in various chemical syntheses. Although the provided data does not directly discuss 5-Bromo-3,3-dimethylindoline hydrochloride, it includes information on structurally related compounds that can offer insights into its properties and potential applications .
Synthesis Analysis
The synthesis of related brominated indole derivatives typically involves bromination reactions, as seen in the synthesis of 5-bromo-2,3-dimethylphenol, where bromination of a cyclohexanedione derivative followed by oxidation leads to the desired product . Similarly, the synthesis of 5-bromo-1H-indole-3-carbaldehyde derivatives can be achieved through condensation reactions under reflux conditions in ethanol, yielding good product yields . These methods suggest that the synthesis of 5-Bromo-3,3-dimethylindoline hydrochloride could also involve bromination and subsequent cyclization steps.
Molecular Structure Analysis
The molecular structure of brominated indole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The presence of bromine in these compounds can influence their molecular conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding, which can be crucial for the stability and reactivity of the compound .
Chemical Reactions Analysis
Brominated compounds like 5-Bromo-3,3-dimethylindoline hydrochloride are likely to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, brominated indenes have been used as intermediates in the synthesis of isoquinolines, which are important in medicinal chemistry . The reactivity of the bromine atom can also facilitate further functionalization of the indoline ring, potentially leading to the synthesis of pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be influenced by the presence of substituents on the indole ring. For example, the introduction of bromine and methyl groups can affect the compound's thermal stability, as seen in the good thermal stability of a related compound up to 215 °C . Spectroscopic methods such as IR, Raman, and NMR are commonly used to characterize these compounds and provide information on their vibrational modes, electronic structure, and chemical environment . The molecular electrostatic potential map can also reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .
Wissenschaftliche Forschungsanwendungen
Synthese neuer Pharmazeutika
Diese Verbindung wird bei der Synthese neuer Pharmazeutika verwendet . Seine einzigartigen Eigenschaften machen es zu einem vielseitigen Material in der wissenschaftlichen Forschung, insbesondere bei der Entwicklung neuer Medikamente.
Entwicklung von organischen Leuchtdioden (OLEDs)
5-Brom-3,3-dimethylindolin-hydrochlorid wird bei der Entwicklung von organischen Leuchtdioden (OLEDs) verwendet. OLEDs werden in verschiedenen Anwendungen eingesetzt, darunter die Displaytechnologie für Fernseher, Smartphones und mehr.
Materialwissenschaftliche Forschung
Die Verbindung wird in der materialwissenschaftlichen Forschung verwendet . Wissenschaftler verwenden es, um seine Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen zu untersuchen.
Chemische Synthese
This compound wird als Baustein in der chemischen Synthese verwendet . Es kann zur Herstellung einer Vielzahl anderer Verbindungen verwendet werden.
Heterocyclische Bausteine
Diese Verbindung wird als heterocyclischer Baustein verwendet . Heterocyclische Verbindungen sind in vielen Bereichen weit verbreitet, darunter Pharmazeutika, Agrochemikalien und Farbstoffe.
Sicherheits- und Handhabungsforschung
Es werden auch Forschungen zur Sicherheit und Handhabung von this compound durchgeführt . Dazu gehören die Untersuchung seiner Gefahrenhinweise, Vorsichtsmaßnahmen und geeigneten Lagerbedingungen.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDRJCVQYXRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

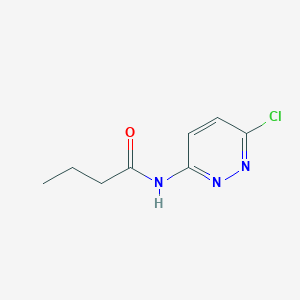

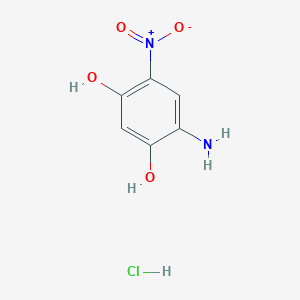
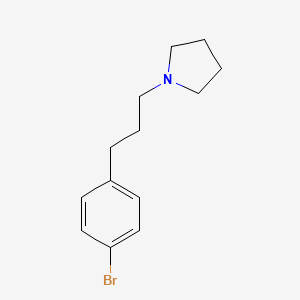

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

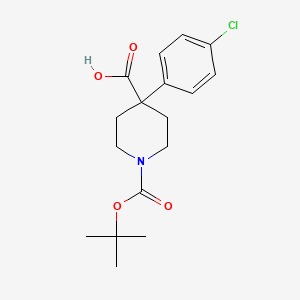
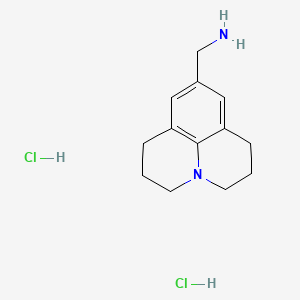

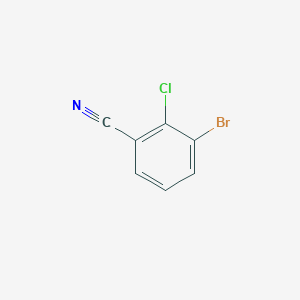
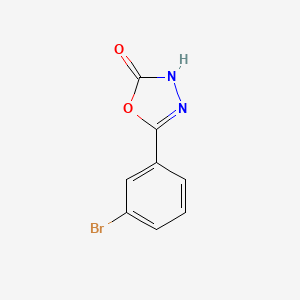
![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
